molecular formula C14H12ClFN2O2 B2606317 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide CAS No. 477854-99-2

4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

Cat. No.: B2606317
CAS No.: 477854-99-2
M. Wt: 294.71
InChI Key: JOYZRRISXKCNDD-UHFFFAOYSA-N
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Description

4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide is an organic compound with the molecular formula C14H12ClFN2O2 This compound is characterized by the presence of a benzohydrazide group attached to a 2-chloro-6-fluorophenylmethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-hydroxybenzohydrazide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chloro-6-fluorophenyl)methoxy]benzoic acid
  • 4-[(2-Chloro-6-fluorophenyl)methoxy]benzaldehyde
  • 4-[(2-Chloro-6-fluorophenyl)methoxy]benzylamine

Uniqueness

4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazide group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methoxy]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c15-12-2-1-3-13(16)11(12)8-20-10-6-4-9(5-7-10)14(19)18-17/h1-7H,8,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYZRRISXKCNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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